molecular formula C11H20N3O3PS B1294655 Pyrimitate CAS No. 5221-49-8

Pyrimitate

Cat. No. B1294655
CAS RN: 5221-49-8
M. Wt: 305.34 g/mol
InChI Key: MLDVVJZNWASRQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives is a topic of interest in several of the provided papers. For instance, a novel route for synthesizing thieno[2,3-d]pyrimidin-4(3H)-one derivatives using heteropoly acid as a catalyst is described, offering advantages such as high yields and mild reaction conditions . Another paper reports on the synthesis of N-substituted pyrido[4,3-d]pyrimidines, which self-assemble into rosettes and nanotubes, using a straightforward six-step process from commercially available malononitrile dimer . Additionally, a three-component, one-pot synthesis approach is used to create a library of 2,4,5-substituted pyrimidines for screening against human hepatocellular carcinoma cells . These studies demonstrate the diverse synthetic routes available for creating pyrimidine derivatives, which could be relevant for the synthesis of pyrimitate.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their function and interaction with other molecules. X-ray crystallography and theoretical calculations are used to study the structures of these compounds. For example, the macrocycle with a linear pi-electronic system and bis(phenylethynyl)pyromellitic diimide derivatives exhibit interesting solid-state structural properties . The pyridine-bridged aromatic dianhydride monomer used to synthesize new polyimides shows a predominantly amorphous structure as revealed by wide-angle X-ray diffraction measurements . Understanding the molecular structure of these derivatives can provide insights into the structural aspects of pyrimitate.

Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives are diverse and can lead to various functional materials. The pyrimidine-functionalized covalent organic framework and its cobalt complex, for instance, show remarkable performance as an electrocatalyst for the oxygen evolution reaction . The synthesis of pyrazolo[1,5-a]pyrimidines is highlighted for their significant photophysical properties and anticancer potential . These reactions showcase the reactivity and potential applications of pyrimidine derivatives, which may be extrapolated to understand the reactivity of pyrimitate.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are explored in several papers. Photophysical properties, such as visible fluorescence, are reported for macrocycles and bis(phenylethynyl)pyromellitic diimide derivatives . The electrochemical properties are also studied using cyclic voltammetry, revealing insights into the electronic transitions and electrostatic interactions of these compounds . The pyrimidine-containing oligo(arylene)s exhibit optoelectronic properties, with some derivatives showing blue emission in solution and potential for use in organic light-emitting diodes (OLEDs) . These properties are essential for understanding the behavior of pyrimidine derivatives in various applications, which could be relevant to the properties of pyrimitate.

Scientific Research Applications

1. DNA Damage and Repair Mechanisms

Pyrimitate, as a pyrimidine derivative, plays a crucial role in the study of DNA damage and repair. The triplet-mediated pyrimidine dimerization is a key process in photochemical damage to DNA, occurring in the presence of a photosensitizer. This leads to cyclobutane pyrimidine dimers, which are significant in DNA damage and its repair mechanisms, as explored by Cuquerella et al. (2011) in "Photosensitised pyrimidine dimerisation in DNA" (Cuquerella et al., 2011). Similarly, Sancar (1994) in "Structure and function of DNA photolyase" discussed the repair of DNA by DNA photolyase that utilizes visible light to break the cyclobutane ring of the pyrimidine dimer, further highlighting the importance of pyrimidine derivatives in understanding DNA repair mechanisms (Sancar, 1994).

2. Pyrimidine Metabolism and Cancer Research

Pyrimidine metabolism is critical in cancer research. Siddiqui and Ceppi (2020) in "A non-proliferative role of pyrimidine metabolism in cancer" emphasized the significance of pyrimidine metabolism in cancer, beyond its role in cell proliferation. They discussed its effects on differentiation in various cancers, suggesting pyrimidine molecules as potential oncometabolites (Siddiqui & Ceppi, 2020). Kaur et al. (2014) in "Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature" further highlighted the role of pyrimidine-based chemical architectures in anticancer activity, indicating their potential to interact with diverse enzymes/targets/receptors (Kaur et al., 2014).

3. Metabolic Imaging in Medical Diagnostics

Pyrimitate derivatives are used in metabolic imaging, a key area in medical diagnostics. Nelson et al. (2013) in "Metabolic Imaging of Patients with Prostate Cancer Using Hyperpolarized [1-13C]Pyruvate" demonstrated the use of hyperpolarized pyruvate in visualizing prostate tumors, emphasizing the role of pyrimidine derivatives in metabolic imaging for cancer diagnostics (Nelson et al., 2013).

4. Pyrimidine Derivatives in Pharmaceutical Chemistry

Mahfoudh et al. (2017) in "Recent Approaches to the Synthesis of Pyrimidine Derivatives" highlighted the active research in synthesizing pyrimidines due to their wide applicability in pharmaceutical chemistry, demonstrating the surge of creativity in this domain in the last few years (Mahfoudh et al., 2017).

Safety And Hazards

Pyrimitate is toxic if swallowed . It should be handled with care, and any contact with the skin or eyes should be avoided .

properties

IUPAC Name

4-diethoxyphosphinothioyloxy-N,N,6-trimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N3O3PS/c1-6-15-18(19,16-7-2)17-10-8-9(3)12-11(13-10)14(4)5/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDVVJZNWASRQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=NC(=NC(=C1)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N3O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058117
Record name Pyrimitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimitate

CAS RN

5221-49-8
Record name Pyrimitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5221-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimitate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005221498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.655
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRIMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U704SC0N2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
P Qi, J Wang, H Li, Y Wu, Z Liu, B Zheng… - Science of The Total …, 2022 - Elsevier
… This work shows the adsorption of pyridafenthion and pyrimitate on magnetic COP composite fit the Freundlich model well, the adsorption of phoxim and phorate fit the Langmuir model …
Number of citations: 15 www.sciencedirect.com
P Banjare, B Matore, J Singh, PP Roy - In Silico Pharmacology, 2021 - Springer
… Deletion of some compounds (acephate, bromophos, formothion, methamidophos, pyrimitate) were done after examination of applicability domain and potential influence on model …
Number of citations: 6 link.springer.com
Z Dashtbozorgi, H Golmohammadi, E Konoz - Microchemical Journal, 2013 - Elsevier
… larger structure than pyrimitate (compound 224) has lower RDF factor (18.79) than pyrimitate (29.76); so the retention time of tebufenpyrad is higher (29.06 min) than pyrimitate (20.59). …
Number of citations: 29 www.sciencedirect.com
E Konoz, AHM Sarrafi, A Feizbakhsh… - Journal of …, 2013 - hindawi.com
… For example Tebufenpyrad (compound 250) which has larger structure than Pyrimitate (compound 224) has lower RDF factor (18.79) than Pyrimitate (29.76); so the retention time of …
Number of citations: 4 www.hindawi.com
N Xie, AD Gross - Pest Management Science, 2022 - Wiley Online Library
BACKGROUND Pest management requires continual identification of new physiological targets and strategies to control pests affecting agriculture and public/animal health. We …
Number of citations: 1 onlinelibrary.wiley.com
GF Pang, YZ Cao, JJ Zhang, CL Fan, YM Liu… - … of Chromatography A, 2006 - Elsevier
A new method using gel permeation chromatography (GPC) cleanup followed by gas chromatography–mass spectrometry (GC–MS) and liquid chromatography–tandem mass …
Number of citations: 209 www.sciencedirect.com
GF Pang - 2018 - books.google.com
Analytical Methods for Food Safety by Mass Spectrometry, Volume One: Pesticides systematically introduces the Pesticide and Veterinary Drug Multiresidues Analytical Methods. …
Number of citations: 10 books.google.com
R Paz, H Viltres, NK Gupta, V Phung, S Srinivasan… - Chemosphere, 2023 - Elsevier
… Furthermore, pyridafenthion and pyrimitate adsorption data match the Freundlich isotherm model, indicating heterogeneous adsorption. Besides, phoxim and phorate fit well with the …
Number of citations: 3 www.sciencedirect.com
MI Cervera, T Portolés, FJ López, J Beltrán… - researchgate.net
… Tetramethrin Pyrimitate …
Number of citations: 0 www.researchgate.net
Q Chang, C Fan, H Chen, J Kang, M Wang… - Analytical Methods, 2014 - pubs.rsc.org
A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is developed for simultaneous determination of 187 pesticide residues in edible fungi. …
Number of citations: 16 pubs.rsc.org

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